molecular formula C10H9NO3 B103997 (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 2971-31-5

(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No.: B103997
CAS No.: 2971-31-5
M. Wt: 191.18 g/mol
InChI Key: ILGMGHZPXRDCCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of indole derivatives with acetic anhydride under acidic conditions . Another method includes the use of diazomethane in the presence of a catalyst . These reactions typically require controlled temperatures and specific reaction times to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its role as a plant metabolite and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

2-(2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9(13)5-7-6-3-1-2-4-8(6)11-10(7)14/h1-4,7H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGMGHZPXRDCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952164
Record name (2-Hydroxy-3H-indol-3-yl)acetato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2971-31-5
Record name Oxindole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2971-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxindole-3-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002971315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Hydroxy-3H-indol-3-yl)acetato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

146 °C
Record name xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 2
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 3
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(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
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(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 5
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 6
(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Customer
Q & A

Q1: What is the significance of determining the crystal structure of JARID1B in complex with (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid?

A1: Determining the crystal structure of the catalytic domain of human JARID1B bound to this compound provides crucial insights into the molecular interactions between this specific compound and the target protein. [] This information is valuable for understanding the binding mode, potential inhibitory mechanisms, and structure-activity relationships. Such structural data can guide the design of more potent and selective JARID1B inhibitors, which hold therapeutic potential for various diseases.

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